6-(2-Chloroethyl)-2-methylquinoline
Description
6-(2-Chloroethyl)-2-methylquinoline is a quinoline derivative characterized by a chlorine atom attached to an ethyl side chain at the 6-position and a methyl group at the 2-position of the quinoline ring. Quinoline derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization . The chloroethyl group enhances reactivity via nucleophilic substitution, enabling covalent interactions with biological targets such as enzymes or DNA . The methyl group at the 2-position contributes to steric and electronic effects, modulating solubility and binding affinity. This compound is synthesized through methods like Friedländer condensation or halogenation reactions, though specific protocols for its synthesis remain less documented in the provided evidence .
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
6-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
LCNFAZBVXUUKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethyl)-2-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 2-chloroethyl chloride.
Alkylation Reaction: The key step involves the alkylation of 2-methylquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-(2-Chloroethyl)-2-methylquinoline.
Industrial Production Methods
In an industrial setting, the production of 6-(2-Chloroethyl)-2-methylquinoline may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethyl)-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of 6-(2-Chloroethyl)-2-methylquinoline.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
6-(2-Chloroethyl)-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethyl)-2-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect cellular signaling pathways, such as those involved in apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-(2-Chloroethyl)-2-methylquinoline are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related quinoline derivatives:
Table 1: Structural and Functional Comparison of 6-(2-Chloroethyl)-2-methylquinoline with Analogues
| Compound Name | Substituents | Key Properties | Biological Activity |
|---|---|---|---|
| 6-(2-Chloroethyl)-2-methylquinoline | 6-(2-chloroethyl), 2-methyl | High reactivity (chloroethyl group), moderate lipophilicity | Potential anticancer, antimicrobial |
| 2-Chloro-6-methylquinoline | 2-Cl, 6-CH₃ | Enhanced bioactivity vs. unsubstituted quinolines | Anticancer, antimicrobial |
| 6-Chloro-2-(chloromethyl)quinoline | 6-Cl, 2-(CH₂Cl) | Dual chloro groups increase electrophilicity | Antiviral, enzyme inhibition |
| 2-Chloro-6-ethyl-3-methylquinoline | 2-Cl, 6-C₂H₅, 3-CH₃ | Ethyl group improves membrane penetration | Broad-spectrum bioactivity |
| 6-Chloro-4-phenylquinoline | 6-Cl, 4-phenyl | Phenyl ring enhances π-π stacking with targets | Antiproliferative |
Key Comparative Insights
Substituent Position and Reactivity: The chloroethyl group at the 6-position distinguishes 6-(2-Chloroethyl)-2-methylquinoline from simpler chlorinated quinolines (e.g., 2-Chloro-6-methylquinoline). The ethyl spacer in the chloroethyl group may prolong biological activity by enabling slower hydrolysis of the C-Cl bond compared to direct chloro substitution .
Biological Activity: The methyl group at the 2-position likely stabilizes the quinoline ring via steric hindrance, reducing metabolic degradation. This contrasts with 2-Chloro-6-ethyl-3-methylquinoline, where the ethyl group at the 6-position may improve pharmacokinetics . Compounds lacking halogenation (e.g., 6-Methylquinoline) exhibit weaker bioactivity, underscoring the importance of the chloroethyl group in target binding .
Electronic Effects: The electron-withdrawing chloroethyl group increases the electrophilicity of the quinoline core, facilitating interactions with nucleophilic residues in enzymes or DNA. This property is shared with 6-Chloro-4-phenylquinoline but absent in non-halogenated analogues .
Applications: While 6-(2-Chloroethyl)-2-methylquinoline is explored for antimicrobial and anticancer uses, analogues like 2-Chloro-6-ethyl-3-methylquinoline are prioritized in drug development due to their balanced solubility and reactivity . Quinoline derivatives with carboxylic acid groups (e.g., 2-Chloro-6-methylquinoline-4-carboxylic acid) exhibit distinct applications in anti-inflammatory therapies, highlighting how functional group variation tailors compound specificity .
Research Findings and Mechanistic Insights
- Anticancer Potential: The chloroethyl group may alkylate DNA bases, inducing apoptosis in cancer cells, a mechanism shared with nitrogen mustards .
- Antimicrobial Activity : Methyl and chloroethyl groups disrupt microbial cell membranes or inhibit enzymes like topoisomerases .
- Synergistic Effects: Hybrid compounds combining chloroethyl and phenyl groups (e.g., 6-Chloro-4-phenylquinoline) show enhanced potency due to dual targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
